molecular formula C18H12N2 B13134086 4-(4-Phenylpyridin-2-yl)benzonitrile

4-(4-Phenylpyridin-2-yl)benzonitrile

Cat. No.: B13134086
M. Wt: 256.3 g/mol
InChI Key: DTCYDBANUBMSPQ-UHFFFAOYSA-N
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Description

4-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 and a molecular weight of 256.31 g/mol . It is characterized by a yellow solid appearance and a melting point range of 135 to 139 °C . This compound is notable for its structural composition, which includes a phenyl group attached to a pyridine ring, further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpyridin-2-yl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide and a phosphorus compound under controlled temperature conditions . Another method utilizes the green synthesis approach, where benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an ionic liquid, which acts as a recycling agent . This method is advantageous due to its mild reaction conditions and the elimination of metal salt catalysts.

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves the use of benzoyl chloride and alkanesulphonamide under high-temperature conditions. The green synthesis method mentioned above is also gaining traction due to its environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

4-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets depend on the context of its application and the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Phenylpyridin-2-yl)benzonitrile include:

  • Benzo[4,5]imidazo[1,2-a]pyridine
  • (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile
  • (4-fluorophenyl)-acrylonitrile
  • Benzo[f]chromen-3-one

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl group, pyridine ring, and benzonitrile moiety makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-(4-phenylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C18H12N2/c19-13-14-6-8-16(9-7-14)18-12-17(10-11-20-18)15-4-2-1-3-5-15/h1-12H

InChI Key

DTCYDBANUBMSPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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